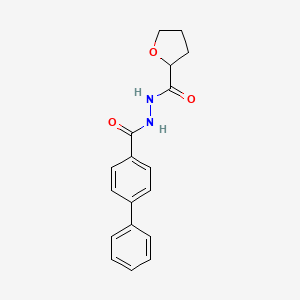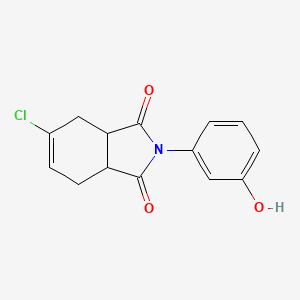
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide, also known as BFT, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BFT has shown promising results in preclinical studies, and its mechanism of action has been elucidated.
作用機序
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide inhibits the activity of the enzyme fatty acid synthase (FASN), which is involved in the synthesis of fatty acids. FASN is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s mechanism of action has been elucidated through structural studies, which have shown that it binds to the active site of FASN and inhibits its activity.
Biochemical and Physiological Effects
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s inhibition of FASN has several biochemical and physiological effects. It leads to a decrease in the synthesis of fatty acids, which are essential for cancer cell growth and survival. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide also leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and its mechanism of action has been well characterized. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has also been shown to have low toxicity in animal models. However, N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s efficacy may vary depending on the type of cancer being studied, and its optimal dosage and treatment regimen have not been fully established.
将来の方向性
There are several future directions for N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide research. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the effects of N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Additionally, further studies are needed to establish the optimal dosage and treatment regimen for N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide in different types of cancer.
合成法
The synthesis of N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide involves a series of chemical reactions. First, 4-biphenylcarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tetrahydrofuran-2-carbohydrazide in the presence of triethylamine to form N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide.
科学的研究の応用
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has also been shown to inhibit tumor growth in mouse models of breast and colon cancer.
特性
IUPAC Name |
N'-(4-phenylbenzoyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-20-18(22)16-7-4-12-23-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPGJJNJUBDDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-phenylbenzoyl)oxolane-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)
![1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-imidazolidinone](/img/structure/B5215756.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5215761.png)
![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)

![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)


![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)